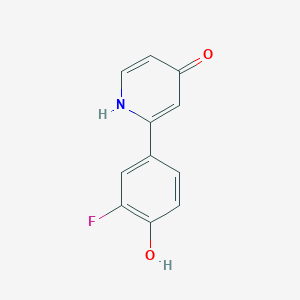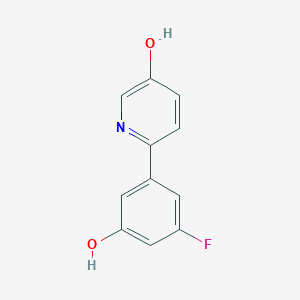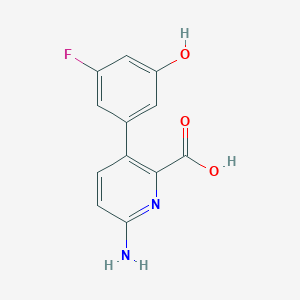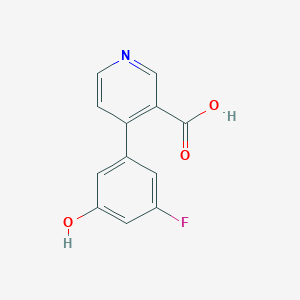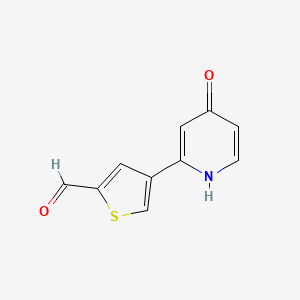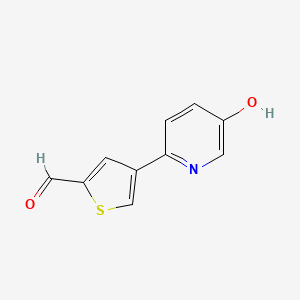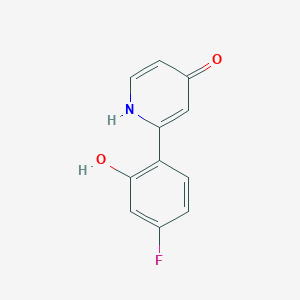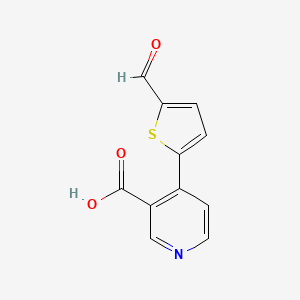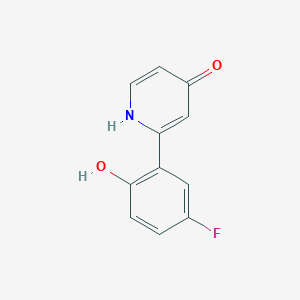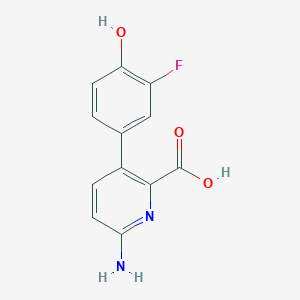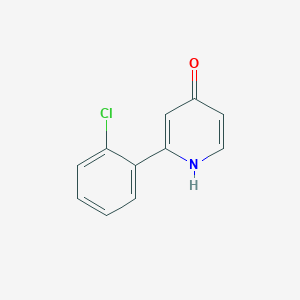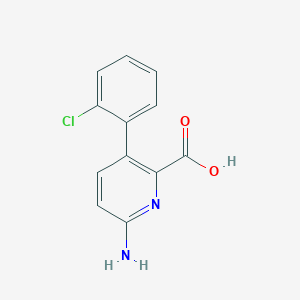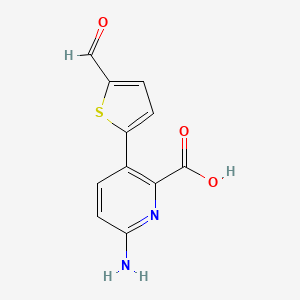
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid is a heterocyclic compound that features both a thiophene and a picolinic acid moiety. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. Thiophene derivatives are known for their biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The formyl group in the thiophene ring can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The amino group in the picolinic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-(5-Carboxythiophen-2-yl)-6-aminopicolinic acid.
Reduction: 3-(5-Hydroxymethylthiophen-2-yl)-6-aminopicolinic acid.
Substitution: Various N-substituted picolinic acid derivatives.
Scientific Research Applications
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid largely depends on its interaction with biological targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The picolinic acid moiety can chelate metal ions, which may be crucial in its biological activity. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group.
6-Aminopicolinic acid: Similar in structure but lacks the thiophene ring.
Uniqueness: 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid is unique due to the combination of the thiophene and picolinic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
IUPAC Name |
6-amino-3-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-9-4-2-7(10(13-9)11(15)16)8-3-1-6(5-14)17-8/h1-5H,(H2,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASMGIKASHWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC=C(S2)C=O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

